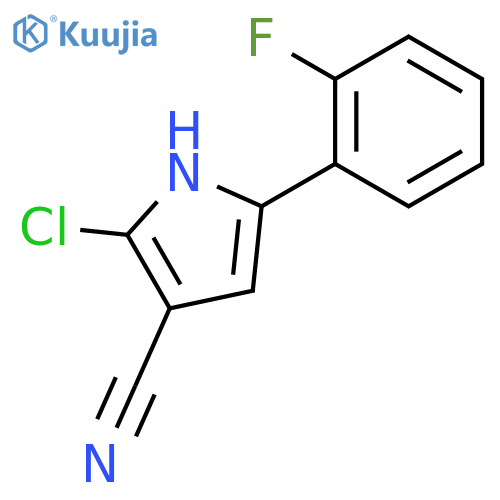

Cas no 1240948-72-4 (2-Chloro-5-(2-fluorophenyl)-1h-pyrrole-3-carbonitrile)

2-Chloro-5-(2-fluorophenyl)-1h-pyrrole-3-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-5-(2-fluorophenyl)-1h-pyrrole-3-carbonitrile

- 1240948-72-4

- SCHEMBL193441

- 2-Chloro-5-(2-fluorophenyl)pyrrole-3-carbonitrile

- 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (Vonoprazan Impurity pound(c)

- YTRFYXSOSNPMDK-UHFFFAOYSA-N

- CS-0164568

- DB-303059

- AMY16478

- AC-31358

- MFCD28404592

- AS-80085

- SB62609

- 1H-Pyrrole-3-carbonitrile, 2-chloro-5-(2-fluorophenyl)-

- SY060299

-

- MDL: MFCD28404592

- インチ: InChI=1S/C11H6ClFN2/c12-11-7(6-14)5-10(15-11)8-3-1-2-4-9(8)13/h1-5,15H

- InChIKey: YTRFYXSOSNPMDK-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C(=C1)C2=CC(=C(Cl)N2)C#N)F

計算された属性

- せいみつぶんしりょう: 220.0203541g/mol

- どういたいしつりょう: 220.0203541g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 39.6Ų

じっけんとくせい

- 密度みつど: 1.41±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: ほとんど溶けない(0.017 g/l)(25ºC)、

2-Chloro-5-(2-fluorophenyl)-1h-pyrrole-3-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C370600-1mg |

2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile |

1240948-72-4 | 1mg |

$ 190.00 | 2023-04-18 | ||

| Aaron | AR000M8W-5g |

1H-Pyrrole-3-carbonitrile, 2-chloro-5-(2-fluorophenyl)- |

1240948-72-4 | 96% | 5g |

$47.00 | 2025-02-11 | |

| 1PlusChem | 1P000M0K-5g |

1H-Pyrrole-3-carbonitrile, 2-chloro-5-(2-fluorophenyl)- |

1240948-72-4 | 97% | 5g |

$110.00 | 2023-12-25 | |

| Aaron | AR000M8W-10g |

1H-Pyrrole-3-carbonitrile, 2-chloro-5-(2-fluorophenyl)- |

1240948-72-4 | 96% | 10g |

$78.00 | 2025-02-11 | |

| Ambeed | A819271-1g |

2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile |

1240948-72-4 | 95% | 1g |

$26.0 | 2025-02-28 | |

| Ambeed | A819271-250mg |

2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile |

1240948-72-4 | 95% | 250mg |

$10.0 | 2025-02-28 | |

| Key Organics Ltd | AS-80085-10g |

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile |

1240948-72-4 | >97% | 10g |

£143.00 | 2025-02-09 | |

| Key Organics Ltd | AS-80085-5g |

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile |

1240948-72-4 | >97% | 5g |

£105.00 | 2025-02-09 | |

| Aaron | AR000M8W-25g |

1H-Pyrrole-3-carbonitrile, 2-chloro-5-(2-fluorophenyl)- |

1240948-72-4 | 96% | 25g |

$147.00 | 2025-02-11 | |

| Key Organics Ltd | AS-80085-1mg |

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile |

1240948-72-4 | >97% | 1mg |

£37.00 | 2025-02-09 |

2-Chloro-5-(2-fluorophenyl)-1h-pyrrole-3-carbonitrile 関連文献

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

2-Chloro-5-(2-fluorophenyl)-1h-pyrrole-3-carbonitrileに関する追加情報

Professional Introduction to Compound with CAS No. 1240948-72-4 and Product Name: 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, identified by the CAS number 1240948-72-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrole derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a chloro substituent at the 2-position, a fluorophenyl group at the 5-position, and a nitrile group at the 3-position, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.

The 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile structure exhibits interesting electronic and steric properties due to the combination of electron-withdrawing and electron-donating groups. The chloro group can participate in various chemical reactions, such as nucleophilic substitution, while the fluorophenyl ring introduces both electronic and steric effects that can influence the compound's interactions with biological targets. The nitrile group, on the other hand, serves as a versatile functional handle for further derivatization, enabling the synthesis of more complex molecules.

In recent years, there has been growing interest in pyrrole derivatives as potential therapeutic agents. Pyrroles are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile compound has been studied for its potential as a precursor in the synthesis of novel pharmaceuticals. Its unique structural motifs make it a promising candidate for further exploration in drug discovery programs.

One of the most compelling aspects of this compound is its role in the development of small-molecule inhibitors targeting various disease-related proteins. For instance, studies have shown that pyrrole-based compounds can interact with enzymes and receptors involved in cancer pathways. The chloro and fluorophenyl substituents play crucial roles in modulating binding affinity and selectivity, which are critical factors in drug design. The nitrile group can also be utilized to introduce additional pharmacophores or to enhance metabolic stability.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile with biological targets with high accuracy. These studies have provided valuable insights into how structural modifications can optimize drug-like properties such as solubility, bioavailability, and pharmacokinetics. By leveraging computational tools alongside experimental data, scientists can accelerate the discovery process and identify lead compounds more efficiently.

The synthesis of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. Key synthetic strategies include nucleophilic aromatic substitution reactions to introduce the chloro group, cross-coupling reactions to attach the fluorophenyl moiety, and cyanation reactions to incorporate the nitrile functionality. Each step must be carefully optimized to ensure high yield and purity, which are essential for subsequent biological evaluations.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. Pyrrole derivatives are known to form stable coordination complexes with metal ions, which can be exploited in various catalytic processes. The presence of both electron-withdrawing and electron-donating groups in 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile makes it an excellent ligand for designing metal complexes with tailored properties.

The growing body of research on pyrrole-based compounds underscores their importance as building blocks in modern chemistry. The development of new synthetic methodologies has further expanded their utility, allowing for rapid access to structurally diverse libraries for high-throughput screening. This approach has been instrumental in identifying novel therapeutic agents with improved efficacy and reduced side effects.

Future directions in the study of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile may include exploring its derivatives as well as investigating new synthetic pathways that enhance scalability and sustainability. Green chemistry principles are increasingly being applied to medicinal chemistry research to minimize environmental impact while maintaining or improving reaction efficiency. These efforts align with global initiatives aimed at promoting sustainable practices across all scientific disciplines.

In conclusion,2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS No. 1240948-72-4) represents a significant advancement in pharmaceutical chemistry with broad applications ranging from drug development to materials science. Its unique structural features and versatile reactivity make it a valuable tool for researchers seeking innovative solutions to complex chemical challenges.

1240948-72-4 (2-Chloro-5-(2-fluorophenyl)-1h-pyrrole-3-carbonitrile) 関連製品

- 125552-56-9(tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate)

- 1805176-24-2(Ethyl 4-cyano-3-iodo-5-methylbenzoate)

- 1314676-48-6(2-(4-chloro-2-methylphenyl)-2-methylpropanenitrile)

- 2580219-20-9(tert-butyl 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate)

- 2172543-03-0(5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide)

- 893644-94-5(2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid)

- 866143-72-8(1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone monohydrate)

- 1805835-62-4(Methyl 2-amino-4-fluoropyridine-3-acetate)

- 23942-11-2(2-amino-5-benzyl-6-methylpyrimidin-4(3H)-one)

- 941968-53-2(3-(1H-indol-3-yl)-1-4-(propan-2-yl)phenylurea)